Gamma-CEHC

Übersicht

Beschreibung

CI-959 is a novel anti-inflammatory and anti-allergic compound known for its potent inhibition of cell activation in vitro and in animal models. It has shown significant efficacy in reducing histamine release from human basophils and inhibiting thromboxanes, making it a promising candidate for treating allergic and inflammatory conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CI-959 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature.

Industrial Production Methods: Industrial production of CI-959 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Analyse Chemischer Reaktionen

Reaktionstypen: CI-959 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Halogene, Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den beteiligten funktionellen Gruppen und den Reaktionsbedingungen ab. So kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1.1 Anti-Inflammatory Effects

Gamma-CEHC exhibits notable anti-inflammatory properties, which have been documented in several studies. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process . This inhibition suggests that this compound could be beneficial in managing inflammatory conditions.

1.2 Antioxidant Properties

Research indicates that this compound possesses significant antioxidant capabilities. It can prevent oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting endothelial cells from damage induced by high glucose levels . This property is particularly relevant in conditions such as diabetes, where oxidative stress plays a pivotal role in disease progression.

Cardiovascular Health

2.1 Vascular Protection

This compound has been demonstrated to enhance nitric oxide (NO) production in endothelial cells under hyperglycemic conditions. This effect is crucial as NO is a vasodilator that helps maintain vascular health . By preserving eNOS (endothelial nitric oxide synthase) activity, this compound contributes to improved endothelial function, which is vital for cardiovascular health.

2.2 Natriuretic Activity

Studies have highlighted the natriuretic effects of this compound, indicating its potential role in regulating blood pressure through sodium excretion enhancement . This activity could be beneficial for individuals with hypertension or related cardiovascular issues.

Cancer Research

3.1 Inhibition of Cancer Cell Growth

This compound has shown promise in cancer research, particularly regarding its ability to inhibit the growth of cancer cells. Research indicates that it modulates cellular pathways involved in cancer proliferation and apoptosis . For example, studies have reported that higher concentrations of this compound can significantly reduce the growth of specific cancer cell lines.

Clinical Implications

4.1 Dietary Supplementation

The supplementation of gamma-tocopherol has been linked to increased levels of this compound in plasma and urine, suggesting that dietary intake may enhance its bioavailability and therapeutic effects . Clinical studies have pointed out that supplementation can lead to elevated urinary excretion levels of this compound, serving as a potential biomarker for vitamin E intake .

4.2 Potential Therapeutic Uses

Given its biological activities, this compound may have therapeutic implications for various conditions:

- Inflammatory Diseases: Its anti-inflammatory properties could be leveraged in treating diseases characterized by chronic inflammation.

- Cardiovascular Disorders: The vascular protective effects suggest potential use in managing cardiovascular diseases.

- Cancer Therapy: Its ability to inhibit cancer cell growth positions it as a candidate for adjunctive cancer therapies.

Case Studies

Wirkmechanismus

CI-959 exerts its effects by inhibiting receptor-mediated histamine release from human basophils and blocking the production of thromboxanes. It targets specific molecular pathways involved in cell activation and inflammation, thereby reducing allergic and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

CI-959 Free Acid: A closely related compound with similar anti-inflammatory properties.

Other Anti-Allergic Compounds: Such as cromolyn sodium and ketotifen, which also inhibit histamine release but through different mechanisms.

Uniqueness: CI-959 is unique due to its dual action of inhibiting both histamine release and thromboxane production, providing a broader anti-inflammatory effect compared to other similar compounds .

Biologische Aktivität

Gamma-carboxyethyl hydroxychroman (γ-CEHC) is a significant metabolite derived from the metabolism of gamma-tocopherol (γT), a form of vitamin E. This compound has garnered attention due to its potential biological activities, particularly its anti-inflammatory and antioxidative properties. Understanding the biological activity of γ-CEHC is crucial for exploring its therapeutic applications and implications in various health conditions.

Metabolic Pathway

Gamma-tocopherol undergoes extensive metabolism in the body, primarily through cytochrome P-450 mediated oxidation, leading to the formation of several metabolites, including γ-CEHC. The metabolic pathway can be summarized as follows:

- Gamma-tocopherol → 13'-hydroxychromanol (13'-OH)

- Further oxidation → Long-chain carboxychromanols (e.g., 13'-COOH)

- Final metabolite → Gamma-carboxyethyl hydroxychroman (γ-CEHC)

This pathway indicates that γ-CEHC is a terminal metabolite and is predominantly excreted in urine, highlighting its role in tocopherol metabolism and potential health benefits .

Serum Levels in Different Populations

Research has shown that serum levels of γ-CEHC vary significantly between populations, particularly in individuals with chronic conditions such as kidney disease. For instance, hemodialysis patients exhibit serum γ-CEHC levels that are approximately six times higher than those in healthy subjects (P < 0.0001) due to altered metabolism and excretion processes .

Anti-inflammatory Effects

γ-CEHC exhibits notable anti-inflammatory properties, which have been demonstrated in various studies:

- Natriuretic Activity : γ-CEHC has been shown to exert natriuretic effects by inhibiting specific potassium channels, contributing to its potential role in managing hypertension .

- Inhibition of Inflammatory Mediators : Studies indicate that γ-CEHC can reduce levels of inflammatory mediators such as leukotrienes and prostaglandins, which are involved in inflammatory responses. For instance, it inhibits COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory prostaglandins .

Antioxidative Properties

As an antioxidant, γ-CEHC protects cells from oxidative stress by scavenging free radicals and reducing oxidative damage. This property is particularly relevant in chronic diseases where oxidative stress plays a critical role.

Case Studies on Clinical Applications

Several case studies have highlighted the potential clinical applications of γ-CEHC:

- Kidney Disease : A study involving hemodialysis patients demonstrated that supplementation with gamma-tocopherol led to a significant reduction in C-reactive protein (CRP) levels, indicating decreased inflammation (from 4.4 to 2.1 mg/L, P < 0.02) after 14 days of treatment .

- Prostate Cancer : In men undergoing radical prostatectomy for localized prostate cancer, supplementation with γT-rich tocopherols resulted in elevated levels of γ-CEHC in prostate tissue, suggesting a potential protective effect against cancer progression .

Research Findings Summary

The following table summarizes key research findings on the biological activity of γ-CEHC:

Eigenschaften

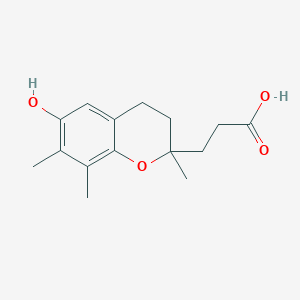

IUPAC Name |

3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJQLPNCUPGMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276333, DTXSID10939039 | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

178167-75-4, 178167-77-6 | |

| Record name | 2,7,8-Trimethyl-2-(β-carboxyethyl)-6-hydroxychroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178167-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178167776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.